![molecular formula C13H21NO4 B11815806 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸是一种具有独特结构的双环化合物,包含一个双环[2.2.2]辛烷骨架
准备方法
合成路线和反应条件
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸的合成通常涉及狄尔斯-阿尔德反应、环加成反应和其他有机转化。 一种常见的方法是5-乙烯基-1,3-环己二烯的分子内狄尔斯-阿尔德反应,然后对所得双环结构进行官能化 . 反应条件通常包括使用催化剂,如二碘化钐,以及特定的温度和压力条件,以确保高收率和选择性 .
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量并降低成本。使用连续流动反应器和其他先进技术可以提高生产过程的效率。
化学反应分析
反应类型
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸会发生各种化学反应,包括:
还原: 还原反应可以使用金属氢化物或其他还原剂进行。
常用试剂和条件
这些反应中常用的试剂包括四乙酸铅用于氧化,金属氢化物用于还原,以及各种亲核试剂和亲电试剂用于取代反应。反应条件通常包括受控温度、压力以及使用溶剂来促进反应。
主要产物
这些反应生成的主要产物包括醋酸酯、还原衍生物和取代化合物,具体取决于所用反应和条件。
科学研究应用
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸具有广泛的科学研究应用:
作用机制
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它可以通过模拟肽水解的过渡态来充当酶抑制剂,从而阻断酶的活性位点 . 该化合物独特的结构使其能够与各种生物靶标相互作用,从而导致其多样的生物活性。
相似化合物的比较
类似化合物
双环[1.1.1]戊烷: 以其用作苯环生物等排体及其与苯的结构相似性而闻名.
双环[3.2.1]辛烷: 存在于许多具有生物活性的天然化合物中,并用于合成复杂分子.
独特性
3-(2-甲基丙氧基羰基)-2-氮杂双环[2.2.2]辛烷-2-羧酸之所以独特,是因为其特定的双环结构,赋予了其独特的化学和生物学性质。它作为手性支架的能力及其多样的反应性使其成为各个研究和工业领域中的一种有价值的化合物。
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-18-12(15)11-9-3-5-10(6-4-9)14(11)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI 键 |
WEOHTUMUEVHTMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1C2CCC(N1C(=O)O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)
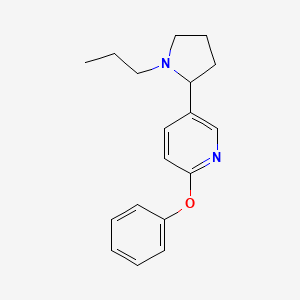
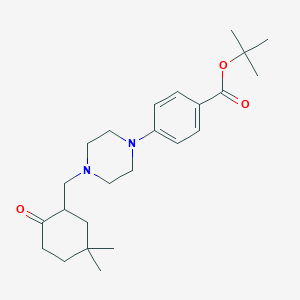
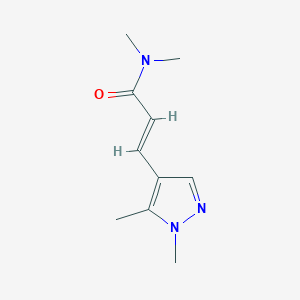
![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)

![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)

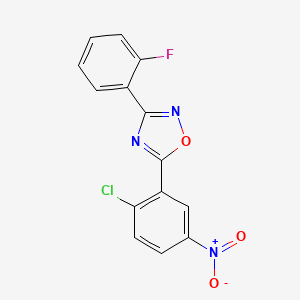
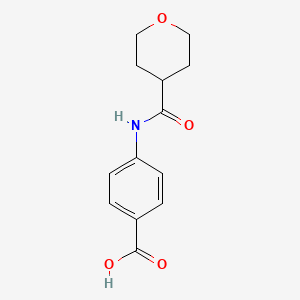
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)

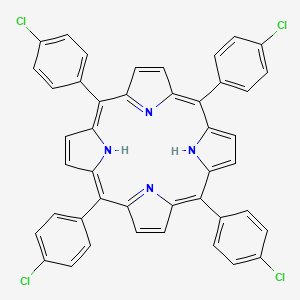
![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
